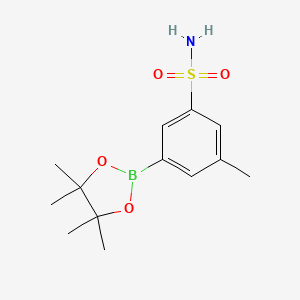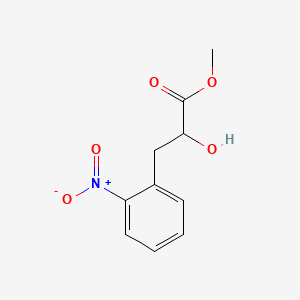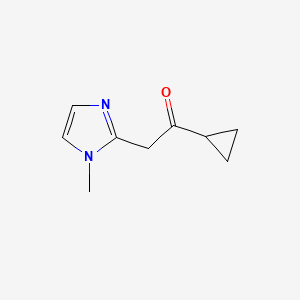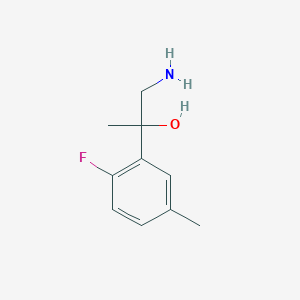
1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylbenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 2-fluoro-5-methylbenzaldehyde and nitromethane to form a nitro alcohol intermediate.
Reduction: The nitro group in the intermediate is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted phenyl derivatives, imines, and reduced alcohols.
Applications De Recherche Scientifique
1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and as a ligand in receptor binding assays.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structural modifications .
Comparaison Avec Des Composés Similaires
1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol can be compared with similar compounds such as:
1-Amino-2-(2-fluoro-4-methylphenyl)propan-2-ol: Similar structure but with a different position of the methyl group on the phenyl ring.
1-Amino-2-(2-chloro-5-methylphenyl)propan-2-ol: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Amino-2-(2-fluoro-5-ethylphenyl)propan-2-ol: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
1-amino-2-(2-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-3-4-9(11)8(5-7)10(2,13)6-12/h3-5,13H,6,12H2,1-2H3 |
Clé InChI |
RJJSTZBLMALTOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C(C)(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)


![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)
![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)


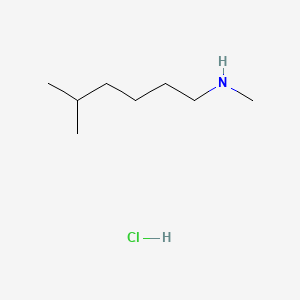
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
